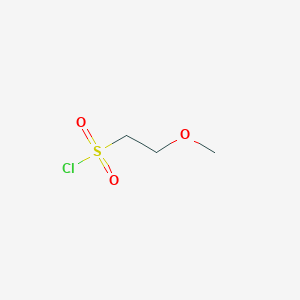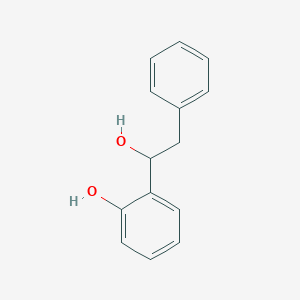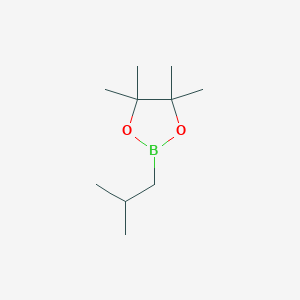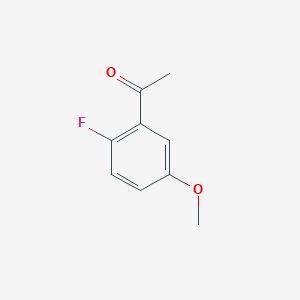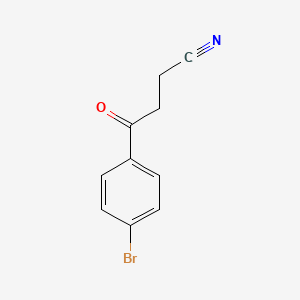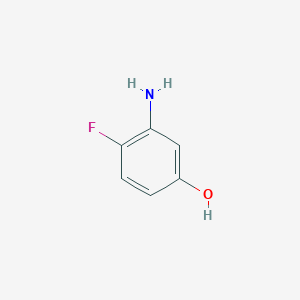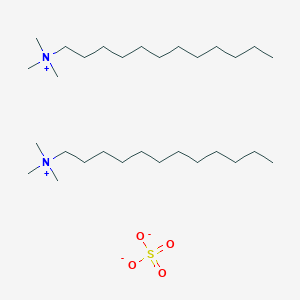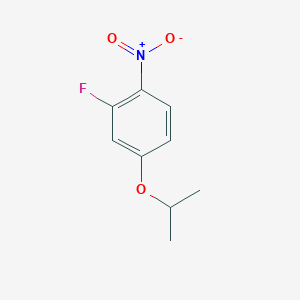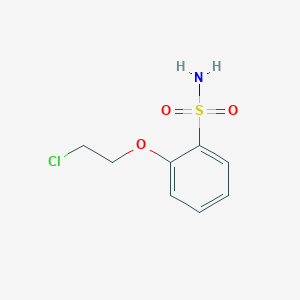
2-(2-氯乙氧基)苯磺酰胺
概述
描述
2-(2-Chloroethoxy)benzenesulfonamide (CEBS) is a synthetic organic compound that has been studied for its uses in scientific research. CEBS is a white crystalline solid that is soluble in water and has a molecular weight of 254.6 g/mol. It is a reagent used in chemical syntheses and has been studied for its potential applications in various fields.
科学研究应用
化学转化和合成
2-(2-氯乙氧基)苯磺酰胺及其衍生物在合成化学领域中具有重要应用。例如,聚合物支持的苯磺酰胺已被用作各种化学转化中的关键中间体,包括重排反应以产生多样的特权骨架。这展示了该化合物在促进复杂分子结构合成中的多功能性,使其成为新材料和药物开发中的有价值工具 (Fülöpová & Soural, 2015)。
碳酸酐酶抑制
2-(2-氯乙氧基)苯磺酰胺的衍生物已被研究其生物活性,特别是作为碳酸酐酶酶的抑制剂。这些化合物已被证明能选择性地抑制人类肿瘤相关的异构酶IX和XII,以及细胞质异构酶I和II。这些抑制剂对于理解和潜在治疗碳酸酐酶活性参与的疾病至关重要,包括某些癌症和青光眼 (Sa̧czewski et al., 2006)。
抗肿瘤活性
进一步的研究已确定了具有显著体外抗肿瘤活性的特定2-苄硫基-4-氯苯磺酰胺衍生物。这些化合物对非小细胞肺癌和黑色素瘤细胞系表现出卓越的活性和选择性,突显了它们作为新抗癌疗法的潜在引物 (Sławiński & Brzozowski, 2006)。
环境降解研究
2-(2-氯乙氧基)苯磺酰胺也在环境科学领域中进行了研究,特别是关于相关除草剂在蒙脱石粘土矿物上的吸附和降解。这些研究对于了解农业化学品的环境命运以及制定减轻其对生态系统影响的策略至关重要 (Pusino et al., 2000)。
药效团设计
该化合物及其衍生物已在药物设计中作为药效团元素,特别是在合成靶向环氧合酶-2 (COX-2) 抑制的分子方面。这突显了它在设计具有潜在治疗应用的药物样分子中的实用性 (Singh et al., 2007)。
未来方向
作用机制
Target of Action
2-(2-Chloroethoxy)benzenesulfonamide is primarily used as an intermediate in the synthesis of sulfonylurea herbicides . The primary targets of these herbicides are the enzymes involved in the biosynthesis of essential amino acids in plants .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes involved in the biosynthesis of essential amino acids. This inhibition disrupts the normal metabolic processes in plants, leading to their death .
Biochemical Pathways
The affected biochemical pathways are those involved in the biosynthesis of essential amino acids. The inhibition of these pathways disrupts the normal growth and development of plants, leading to their death .
Pharmacokinetics
Based on its chemical structure, it is likely to have good solubility in organic solvents such as benzene, toluene, and chlorobenzene . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-(2-Chloroethoxy)benzenesulfonamide is the death of plants due to the disruption of essential metabolic processes. This makes it effective as an intermediate in the production of herbicides .
生化分析
Biochemical Properties
2-(2-Chloroethoxy)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. The compound acts as an inhibitor of this enzyme, which can be useful in discovering novel antiproliferative agents . Additionally, 2-(2-Chloroethoxy)benzenesulfonamide is used as an intermediate in the synthesis of sulfonylurea pesticides .
Cellular Effects
2-(2-Chloroethoxy)benzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting carbonic anhydrase IX, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of 2-(2-Chloroethoxy)benzenesulfonamide involves its binding interactions with biomolecules. It inhibits the activity of carbonic anhydrase IX by binding to its active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloroethoxy)benzenesulfonamide can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that the compound maintains its inhibitory effects on carbonic anhydrase IX over extended periods, making it a reliable candidate for biochemical research .
Dosage Effects in Animal Models
The effects of 2-(2-Chloroethoxy)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
2-(2-Chloroethoxy)benzenesulfonamide is involved in several metabolic pathways. It undergoes hydrolytic degradation, especially under acidic conditions, leading to the cleavage of the sulfonylurea linkage. The major products of this degradation are 2-(2-Chloroethoxy)benzenesulfonamide and 4-methyl-6-methoxy-2-amino-1,3,5-triazine . The compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism .
Transport and Distribution
Within cells and tissues, 2-(2-Chloroethoxy)benzenesulfonamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high expression of carbonic anhydrase IX, such as tumor tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(2-Chloroethoxy)benzenesulfonamide is primarily within the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to carbonic anhydrase IX to exert its inhibitory effects .
属性
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82097-01-6 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(2-chloroethoxy)benzenesulfonamide formed and what happens to it in the environment?
A1: 2-(2-Chloroethoxy)benzenesulfonamide (CBSA) is a major degradation product of the herbicide triasulfuron. It forms through the hydrolysis of the sulfonylurea bridge in triasulfuron, a process accelerated in acidic conditions. [, ] Interestingly, while CBSA resists degradation in buffered aqueous solutions and even in microorganism-enriched cultures, it degrades rapidly in soil. [] This suggests that its breakdown is primarily driven by abiotic factors present in the soil environment, rather than microbial activity.
Q2: Are there significant differences in the degradation of triasulfuron and its byproduct CBSA?
A2: Yes, research indicates distinct degradation pathways for triasulfuron and CBSA. While both are influenced by pH, triasulfuron breaks down faster in acidic conditions (pH 4) compared to neutral or alkaline environments (pH 7 and 9). [] Importantly, triasulfuron degradation in soil appears to be minimally affected by microorganisms, suggesting a primarily chemical process. [] In contrast, CBSA resists degradation in aqueous solutions and microbe-rich cultures, but degrades quickly when introduced to soil. [] This difference highlights the distinct behaviors of the parent herbicide and its degradation product in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




